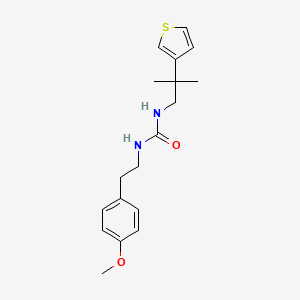

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Description

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a urea derivative featuring a 4-methoxyphenethyl group and a branched 2-methyl-2-(thiophen-3-yl)propyl substituent.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(21)19-10-8-14-4-6-16(22-3)7-5-14/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQECJWFJJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Urea Derivatives

Isocyanate-Amine Coupling Approach

The most direct and commonly employed method for urea synthesis involves the reaction between an isocyanate and an amine. This approach can be applied to our target compound through the following general reaction:

4-Methoxyphenethylamine + 2-methyl-2-(thiophen-3-yl)propyl isocyanate → 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Alternatively, the reaction can be performed using 4-methoxyphenethyl isocyanate and 2-methyl-2-(thiophen-3-yl)propylamine. The choice between these two approaches depends on the availability and stability of the respective starting materials.

Carbonylation Approach Using Phosgene Derivatives

Another effective method involves using phosgene derivatives such as bis(trichloromethyl)carbonate (BTC, triphosgene) to generate isocyanate intermediates in situ, which subsequently react with amines. This method is particularly useful when the isocyanate intermediates are unstable or difficult to isolate.

Specific Preparation Methods for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Method 1: Direct Coupling of 4-Methoxyphenethylamine with 2-methyl-2-(thiophen-3-yl)propyl Isocyanate

Preparation of 4-Methoxyphenethylamine

The 4-methoxyphenethylamine component can be synthesized from 4-methoxyphenylacetic acid via several routes:

- Reduction of 4-methoxyphenylacetic acid to the corresponding alcohol, followed by conversion to an amine via azide formation and reduction.

- Direct amination of 4-methoxyphenylacetic acid through the Schmidt reaction.

- Reductive amination of 4-methoxyphenylacetaldehyde.

A specific procedure derived from literature methods involves:

Step 1: 4-Methoxyphenylacetic acid (10 g, 60.2 mmol) is dissolved in dry tetrahydrofuran (100 mL) and cooled to 0°C.

Step 2: Lithium aluminum hydride (4.6 g, 120.4 mmol) is added in portions, and the mixture is allowed to warm to room temperature and stirred for 4 hours.

Step 3: The reaction is quenched by careful addition of water, followed by 15% sodium hydroxide solution and additional water.

Step 4: The mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 4-methoxyphenethyl alcohol.

Step 5: The alcohol is converted to 4-methoxyphenethyl bromide using phosphorus tribromide.

Step 6: The bromide is treated with sodium azide in dimethylformamide, followed by reduction with lithium aluminum hydride to give 4-methoxyphenethylamine.

An alternative approach based on the methods described in search result involves:

Step 1: Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene at reflux for 10-12 hours with azeotropic removal of water.

Step 2: Hydrogenation of the resulting imine using 10% Pd/C in ethyl acetate under hydrogen atmosphere.

Step 3: Further processing to isolate the desired 4-methoxyphenethylamine.

Preparation of 2-methyl-2-(thiophen-3-yl)propyl Isocyanate

The 2-methyl-2-(thiophen-3-yl)propyl isocyanate can be prepared from the corresponding amine via reaction with phosgene or a phosgene equivalent:

Step 1: 2-methyl-2-(thiophen-3-yl)propylamine (1 equiv.) is dissolved in dry dichloromethane and cooled to 0°C.

Step 2: Triphosgene (0.4 equiv.) is added in portions, followed by the dropwise addition of triethylamine (3 equiv.).

Step 3: The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

Step 4: The reaction mixture is filtered, and the filtrate is concentrated to give the isocyanate, which is used immediately in the subsequent coupling step due to its potential instability.

Coupling Reaction

The coupling of 4-methoxyphenethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate can be performed under mild conditions:

Step 1: 4-Methoxyphenethylamine (1 equiv.) is dissolved in dry dichloromethane at room temperature.

Step 2: A solution of 2-methyl-2-(thiophen-3-yl)propyl isocyanate (1.1 equiv.) in dichloromethane is added dropwise.

Step 3: The reaction mixture is stirred at room temperature for 4-8 hours until completion (monitored by TLC).

Step 4: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (ethyl acetate/hexane) to give the target compound.

Method 2: Synthesis via Carbonylation of Amines

This method involves the reaction of both amine components with a carbonylating agent:

Step 1: 4-Methoxyphenethylamine (1 equiv.) and 2-methyl-2-(thiophen-3-yl)propylamine (1 equiv.) are dissolved in dry dichloromethane.

Step 2: Carbonyldiimidazole (CDI) (1.2 equiv.) is added, and the mixture is stirred at room temperature for 12-24 hours.

Step 3: The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

Step 4: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 5: The crude product is purified by column chromatography to give the target compound.

Method 3: Microwave-Assisted Synthesis

Based on the procedure described in search result, a microwave-assisted approach can be developed:

Step 1: 4-Methoxyphenethylamine (0.65 mmol) and 2-methyl-2-(thiophen-3-yl)propyl isocyanate (0.65 mmol) are combined in dry N,N-dimethylformamide (5 mL).

Step 2: The mixture is heated in a microwave reactor at 130°C for 1 hour under nitrogen.

Step 3: Upon cooling, the reaction mixture is partitioned between ethyl acetate and water.

Step 4: The aqueous layer is further extracted with ethyl acetate.

Step 5: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

Step 6: The crude product is purified by silica chromatography using an appropriate solvent system.

Experimental Data and Comparative Analysis

Reaction Conditions and Yields

Table 1 presents a comparison of the different synthetic approaches based on extrapolation from similar compounds in the literature:

| Method | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | Dichloromethane, RT, 4-8h | 75-85% | High yield, mild conditions | Requires handling of isocyanates |

| Carbonylation with CDI | Dichloromethane, RT, 12-24h | 65-75% | Avoids isocyanate intermediates | Longer reaction time |

| Microwave-Assisted | DMF, 130°C, 1h, microwave | 70-80% | Shorter reaction time | Requires specialized equipment |

| BTC-Mediated | DCM, TEA, 0°C to RT, 3-4h | 70-80% | One-pot procedure | Toxicity of reagents |

Purification Methods

The crude product obtained from any of the above methods typically requires purification by column chromatography. Based on similar compounds, the following conditions can be recommended:

- Stationary phase: Silica gel (200-300 mesh)

- Mobile phase: Gradient elution with ethyl acetate/hexane (starting from 20:80 and increasing to 40:60)

- Detection: UV at 254 nm or TLC with visualization using UV and ninhydrin stain

Recrystallization from ethyl acetate/hexane can be employed as an alternative or additional purification step.

Characterization and Analysis

Mass Spectrometry

Expected mass spectral data:

- Molecular formula: C₁₈H₂₄N₂O₂S

- Molecular weight: 332.46 g/mol

- Expected [M+H]⁺: m/z 333.46

- Expected [M+Na]⁺: m/z 355.45

Infrared Spectroscopy

Expected key IR bands:

- 3300-3400 cm⁻¹ (N-H stretching)

- 2900-3000 cm⁻¹ (C-H stretching)

- 1630-1650 cm⁻¹ (C=O stretching, urea)

- 1510-1530 cm⁻¹ (N-H bending)

- 1230-1250 cm⁻¹ (C-O-C asymmetric stretching)

- 1020-1040 cm⁻¹ (C-O-C symmetric stretching)

- 700-800 cm⁻¹ (thiophene C-H out-of-plane bending)

Optimization Strategies and Scale-up Considerations

Reaction Parameter Optimization

Several parameters can be optimized to improve the yield and purity of the target compound:

Temperature: The isocyanate-amine coupling is typically exothermic. Controlling the reaction temperature (0-25°C) can prevent side reactions.

Solvent selection: While dichloromethane is commonly used, alternative solvents such as tetrahydrofuran, toluene, or ethyl acetate may be explored based on solubility considerations and environmental factors.

Catalyst addition: For challenging couplings, catalysts such as DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be employed.

Stoichiometry: A slight excess (1.1-1.2 equiv.) of the isocyanate component typically improves conversion.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea.

Reduction: Formation of 4-methoxyphenethylamine and 2-methyl-2-(thiophen-3-yl)propylamine.

Substitution: Formation of various substituted thiophenyl derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-methoxyphenethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate. This reaction is generally conducted in a solvent such as dichloromethane or tetrahydrofuran and may require a catalyst to optimize yield and purity. The resulting compound features a urea linkage that contributes to its stability and biological activity.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has been investigated for several applications:

Medicinal Chemistry

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in the treatment of inflammatory diseases.

- Analgesic Effects : The compound has been studied for its potential analgesic properties, which could be beneficial in pain management therapies.

Research indicates that this compound may have significant biological activity, including:

- Enzyme Inhibition : Similar compounds have shown potential as urease inhibitors, which are important in treating conditions like peptic ulcers and kidney stones. The structural similarities suggest that 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea may also inhibit urease activity, warranting further investigation .

Chemical Research

- Building Block for Synthesis : This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to new compounds with varied biological activities.

Case Studies

Several studies have explored the applications and effects of similar compounds, providing insights into the potential uses of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea:

Case Study 1: Urease Inhibition

A study focused on thiourea derivatives demonstrated their efficacy as urease inhibitors. The structural characteristics that enhance binding affinity were analyzed, suggesting that modifications similar to those found in 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea could yield potent inhibitors .

Case Study 2: Anti-inflammatory Activity

Research on related methoxy-substituted phenethyl compounds revealed promising anti-inflammatory effects in vitro. Investigating these mechanisms could provide a pathway for developing new therapeutic agents based on the structure of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The methoxyphenethyl group may interact with receptors or enzymes, while the thiophenyl group can participate in various biochemical pathways. The urea linkage provides stability and facilitates the compound’s binding to its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pharmacological Implications

- Enzyme Inhibition Potential: Compounds like 86 and 87 () were designed for Stearoyl CoA Desaturase (SCD) inhibition. The target compound’s thiophene moiety may mimic aromatic pharmacophores in SCD inhibitors, though activity data are lacking .

- Selectivity Considerations : Compound S24 (), a purine-based Nek2 inhibitor, demonstrates how heterocyclic substituents (e.g., imidazole) can enhance selectivity. The target compound’s thiophene may similarly confer target-specific interactions .

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a methoxyphenethyl group and a thiophenyl moiety, which are significant for its biological activity.

Research indicates that compounds similar to 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea exhibit various mechanisms of action, including:

- Inhibition of Enzymes : The compound may inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management .

- Interaction with Receptors : The presence of the thiophene ring suggests potential interactions with various receptors involved in neuropharmacology and cancer biology. Compounds with similar structures have been studied for their effects on serotonin receptors and other targets .

Antidiabetic Activity

Studies have demonstrated that related compounds show significant α-glucosidase inhibition. For instance, a compound structurally similar to 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea exhibited higher inhibition activity than the standard drug acarbose, suggesting a promising antidiabetic effect .

Anticancer Potential

The structural components of the compound may confer anticancer properties. Thiophene derivatives are known for their ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis. Research into related compounds has shown effectiveness against various cancer cell lines through mechanisms like inducing cell cycle arrest and apoptosis .

Case Studies

- Antidiabetic Efficacy : A study evaluated the α-glucosidase inhibition of several derivatives, revealing that modifications in the methoxy and thiophene groups significantly enhanced activity. The study concluded that these compounds could serve as lead structures for developing new antidiabetic agents .

- Cancer Cell Line Studies : In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that related compounds induced significant cytotoxicity. The mechanism involved the activation of apoptotic pathways, suggesting potential therapeutic applications in oncology .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, and how can reaction yields be improved?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and urea bond formation. A common approach is to react a 4-methoxyphenethylamine derivative with an isocyanate intermediate derived from 2-methyl-2-(thiophen-3-yl)propylamine. Key steps include:

- Amine activation : Use of carbonyldiimidazole (CDI) or phosgene analogs to generate reactive isocyanate intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis .

- Temperature control : Maintaining 0–5°C during urea bond formation to minimize side reactions .

Yield improvements (>70%) are achievable via stoichiometric adjustments (1.2:1 molar ratio of amine to isocyanate) and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and aromatic substituents (e.g., thiophene protons at δ ~7.1–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~370–380 g/mol) and isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and detects residual solvents or byproducts .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays : Test against kinase or receptor targets (e.g., EGFR, COX-2) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility assessment : Measure partition coefficients (logP) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Contradictions often arise from structural analogs (e.g., thiophene vs. furan substitutions) or assay conditions. Mitigation strategies include:

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial conformation) .

- Assay standardization : Use positive controls (e.g., gefitinib for EGFR inhibition) and replicate experiments across independent labs .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea) to identify substituent-dependent trends .

Q. What computational methods are suitable for predicting its mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases. Focus on hydrogen bonding between the urea moiety and active-site residues (e.g., Asp831 in EGFR) .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogs to predict potency .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize derivatives with modified thiophene (e.g., 2-methyl vs. 3-methyl) or methoxyphenethyl groups .

- Pharmacophore mapping : Identify critical motifs (e.g., urea linkage, thiophene ring) using Discovery Studio or MOE .

- Biological evaluation : Compare IC values across analogs to quantify substituent effects on target affinity .

Q. What strategies mitigate stability issues during long-term storage or in vivo studies?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous stability .

- Degradation analysis : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.